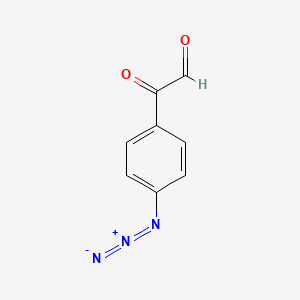

p-Azidophenylglyoxal

Description

Historical Context and Evolution of its Application as a Chemical Probe

The journey of p-Azidophenylglyoxal in chemical biology began with the need for reagents that could selectively target and covalently label specific amino acid residues in proteins. Early research in the 1980s described the synthesis of p-APG and identified its selectivity for arginine residues. nih.gov The phenylglyoxal (B86788) moiety was designed to react with the guanidinium (B1211019) group of arginine, while the azido (B1232118) group could be photoactivated to form a reactive nitrene, enabling cross-linking studies. nih.gov This dual functionality positioned p-APG as a novel heterobifunctional reagent. nih.govsigmaaldrich.com

Initially, p-APG was employed to probe the active sites of enzymes known to contain critical arginine residues. nih.gov For instance, studies showed that p-APG could inhibit enzymes like lactic dehydrogenase and alcohol dehydrogenase in the dark, indicating a direct interaction with their arginine-rich active sites. nih.gov Upon UV irradiation, p-APG was used to induce photocross-linking in oligomeric enzymes, providing insights into their quaternary structure. nih.gov

Over the years, the application of p-APG has evolved significantly. Researchers have utilized it for photoaffinity labeling to characterize hormone receptors, such as the vasoactive intestinal peptide (VIP) receptor. nih.gov By derivatizing the receptor-bound VIP with p-APG, a covalent link could be formed upon irradiation without compromising the peptide's biological activity in the dark. nih.govnih.gov This approach offered a way to study receptor-ligand interactions with high specificity. nih.gov

More recently, the focus has shifted towards leveraging p-APG in proteomics and bioconjugation. The azide (B81097) group, once primarily used for photo-crosslinking, is now widely employed in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. sigmaaldrich.comrsc.org This has enabled the attachment of various reporter tags, such as fluorophores and biotin (B1667282), to arginine-containing proteins. rsc.orgnih.gov This modern application has proven instrumental in the development of antibody-drug conjugates and for the global monitoring of post-translational modifications like citrullination. papyrusbio.comresearchgate.netbiorxiv.org

Structural Design and Heterobifunctional Reactivity Principles

The efficacy of this compound as a chemical probe is rooted in its unique structural design, which incorporates two distinct reactive moieties, making it a heterobifunctional reagent. nih.govgbiosciences.com This design allows for a two-step, controlled reaction process, minimizing undesirable side reactions. gbiosciences.com

The two key functional groups of this compound are:

The Phenylglyoxal Group: This α-dicarbonyl moiety is responsible for the selective recognition and reaction with the guanidinium group of arginine residues in proteins. rsc.orgpapyrusbio.comresearchgate.net The reaction proceeds under neutral to basic conditions, forming a stable dihydroxy-imidazoline derivative. researchgate.net This selectivity is crucial as arginine is a common amino acid found on the surface of proteins due to its positive charge at physiological pH. sigmaaldrich.com

The Azide Group: This functional group provides the second layer of reactivity. The azide can be utilized in two primary ways:

Photoaffinity Labeling: Upon exposure to UV light, the azide group is converted into a highly reactive nitrene. nih.govontosight.ai This nitrene can then form a covalent bond with nearby molecules, enabling the cross-linking of interacting proteins or the labeling of binding partners. nih.gov

Click Chemistry: The azide group is a key component in biorthogonal cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.comrsc.org This reaction allows for the efficient and specific attachment of molecules containing an alkyne group, such as fluorescent dyes, biotin tags, or other reporter molecules, to the p-APG-modified protein. rsc.org

The heterobifunctional nature of p-APG allows for a sequential reaction scheme. First, the phenylglyoxal group selectively targets and attaches to an arginine residue on a protein. gbiosciences.com Following this initial labeling, the azide group is available for a second, independent reaction, either through photoactivation or click chemistry. This stepwise approach provides a high degree of control over the labeling process, making p-APG a versatile tool for a wide range of applications in chemical biology. gbiosciences.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Alternate Name | APG | scbt.com |

| Chemical Formula | C₈H₇N₃O₃ | scbt.comsmolecule.comnih.gov |

| Molecular Weight | ~193.16 g/mol | scbt.comereztech.com |

| Appearance | Slightly yellow to off-white powder | ereztech.com |

| Melting Point | 95-105 °C | nih.govereztech.com |

| Key Reactive Groups | Phenylglyoxal, Azide | nih.gov |

Interactive Data Table: Reactivity of this compound Functional Groups

| Functional Group | Reactive Towards | Reaction Type | Application | Source |

|---|---|---|---|---|

| Phenylglyoxal | Arginine residues | Covalent modification | Protein labeling, Bioconjugation | nih.govrsc.org |

| Azide | UV light | Photoactivation to nitrene | Photoaffinity labeling, Cross-linking | nih.govontosight.ai |

| Azide | Alkyne groups | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Click chemistry, Bioconjugation | sigmaaldrich.comrsc.org |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-azidophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c9-11-10-7-3-1-6(2-4-7)8(13)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALIYGMVBZRBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215663 | |

| Record name | 4-Azidophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65322-07-8 | |

| Record name | 4-Azidophenylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for P Azidophenylglyoxal and Analogues

Classical Synthetic Routes to p-Azidophenylglyoxal

The foundational synthesis of this compound primarily relies on a multi-step process involving diazotization, azidation, and oxidation.

Diazotization and Oxidation Approaches

The most established classical route to this compound (p-APG) begins with p-aminoacetophenone. This process involves the conversion of the amino group into an azide (B81097) group, followed by oxidation of the acetyl group to a glyoxal (B1671930) moiety.

The synthesis typically proceeds as follows:

Diazotization of p-aminoacetophenone: p-aminoacetophenone is treated with sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to form a diazonium salt intermediate Current time information in Bangalore, IN.iiste.orgjbiochemtech.comchemicalbook.com.

Azidation of the Diazonium Salt: The intermediate diazonium salt is then reacted with sodium azide (NaN3). This nucleophilic substitution replaces the diazonium group with an azide group, yielding p-azidoacetophenone (B14680) Current time information in Bangalore, IN.iiste.orgnih.govresearchgate.netnih.govsigmaaldrich.comgoogle.com.

Oxidation to this compound: The p-azidoacetophenone is subsequently oxidized. Selenium dioxide (SeO2) is commonly employed for this transformation, converting the methyl ketone into an α-dicarbonyl (glyoxal) group Current time information in Bangalore, IN.google.comderpharmachemica.comgoogle.comwikipedia.org. This oxidation is often carried out in a solvent mixture, such as dioxane and water (e.g., 4:1 ratio), and may require reflux conditions google.comderpharmachemica.comgoogle.com.

| Step | Starting Material | Key Reagents | Solvent | Conditions | Product | Yield | Notes |

| 1 | p-aminoacetophenone | Sodium nitrite (NaNO2), Hydrochloric acid (HCl) | Water | 0-5 °C | Diazonium salt intermediate | Not specified | Standard diazotization procedure |

| 2 | Diazonium salt intermediate | Sodium azide (NaN3) | Aqueous or mixed solvent | Room temperature (typical) | p-azidoacetophenone | Not specified | |

| 3 | p-azidoacetophenone | Selenium dioxide (SeO2) | Dioxane/Water (4:1) | Reflux | This compound | Not specified | Corrected melting point: 103-105 °C Current time information in Bangalore, IN. |

Reaction of Phenylglyoxal (B86788) with Azide Precursors

While the primary classical route to this compound involves the diazotization and oxidation of p-aminoacetophenone Current time information in Bangalore, IN., some literature references mention reactions involving phenylglyoxal and azide precursors. Source nih.gov suggests that the synthesis can involve the "Reaction of Phenylglyoxal with Sodium Azide," where the azide group is introduced onto the phenyl ring. However, phenylglyoxal itself does not possess a readily displaceable group or an amino group at the para position for direct azidation with sodium azide. The established synthetic pathways for this compound indicate that the azide group is typically introduced via a diazonium intermediate derived from a para-amino precursor Current time information in Bangalore, IN.. Reactions involving phenylglyoxal and azide precursors are more commonly described for the synthesis of other heterocyclic compounds, such as triazoles nih.govnih.gov, or in the context of derivatizing already functionalized phenylglyoxal molecules.

Modern Synthetic Advancements and Optimization Strategies

Modern synthetic strategies have significantly enhanced the utility of this compound, particularly through its application in bioconjugation via click chemistry. The inherent reactivity of the azide group in p-APG allows for facile participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry patsnap.commdpi.comresearchgate.netresearchgate.net. This bioorthogonal reaction enables the efficient and selective attachment of various functional groups, such as reporter tags (e.g., fluorophores, biotin), to the p-APG molecule.

The development of these "plug-and-play" reagents, where p-APG serves as the "plug" to introduce an azide handle onto biomolecules and the alkyne-tagged molecule serves as the "play" component, represents a significant advancement researchgate.netresearchgate.net. Optimization strategies often focus on reaction conditions that maximize yield and selectivity, such as the choice of catalyst, solvent systems (e.g., aqueous media, DMSO/water mixtures), and reaction times, to ensure efficient conjugation without compromising the integrity of the biomolecule mdpi.combiorxiv.orgnih.govnih.govbeilstein-journals.org. The high chemoselectivity of click chemistry allows for the introduction of complex functionalities, leading to sophisticated probes for biological applications.

Preparation of Functionalized this compound Derivatives

The preparation of functionalized this compound derivatives predominantly utilizes click chemistry to couple p-APG with molecules bearing an alkyne moiety. This approach allows for the straightforward synthesis of probes with tailored properties for specific applications, such as protein labeling and imaging.

Key examples of functionalized derivatives include:

Biotin-Phenylglyoxal (Biotin-PG): Synthesized by reacting this compound (APG) with an alkyne-functionalized biotin (B1667282) molecule via CuAAC google.comderpharmachemica.comgoogle.comnih.gov. This derivative is valuable for affinity-based enrichment and detection of target molecules. Yields reported for this coupling reaction can reach approximately 50% nih.gov.

Rhodamine-Phenylglyoxal (Rh-PG): Prepared by coupling APG with an alkyne-modified rhodamine fluorophore through CuAAC google.comgoogle.compatsnap.comresearchgate.net. Rh-PG serves as a fluorescent probe for visualizing protein citrullination and other biological processes. Reported yields for Rh-PG synthesis can be as high as 90% google.com.

Triazolyl-phenylglyoxal Conjugates: This broader class of derivatives is formed by reacting APG with various alkyne-containing molecules, creating a stable triazole linkage patsnap.comresearchgate.netresearchgate.net. These conjugates can incorporate a wide range of labels, including fluorophores, affinity tags, or therapeutic agents, enabling diverse bioconjugation strategies.

The synthesis of these derivatives typically involves standard click chemistry conditions, often employing a copper(I) catalyst (e.g., CuSO4) in the presence of a reducing agent (e.g., sodium ascorbate) in a suitable solvent system like DMSO/water or DMF/THF mixtures, usually at room temperature google.comnih.govresearchgate.netnih.gov.

| Derivative | Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

| Biotin-PG | Click Chemistry (CuAAC) | This compound (APG), Alkyne-biotin | CuSO4, Sodium ascorbate (B8700270), Solvent (e.g., DMSO/H2O) | Room temperature | ~50% nih.gov | Forms a triazole linkage |

| Rh-PG | Click Chemistry (CuAAC) | This compound (APG), Alkyne-rhodamine | CuSO4, Sodium ascorbate, Solvent (e.g., DMSO/H2O) | Room temperature | ~90% google.com | Forms a triazole linkage |

| Triazolyl-phenylglyoxal conjugates | Click Chemistry (CuAAC) | This compound (APG), Alkyne-containing molecule | CuSO4, Sodium ascorbate, Solvent | Room temperature | Variable | Forms a triazole linkage |

Compound List

p-Aminoacetophenone

p-Azidoacetophenone

this compound (p-APG)

Selenium dioxide (SeO2)

Sodium azide (NaN3)

Sodium nitrite (NaNO2)

Hydrochloric acid (HCl)

Phenylglyoxal

Biotin-PG (Biotin-Phenylglyoxal)

Rh-PG (Rhodamine-Phenylglyoxal)

Alkyne-biotin

Alkyne-rhodamine

Dioxane

DMSO

DMF

THF

Copper(I) catalyst (e.g., CuSO4)

Sodium ascorbate

Fundamental Reactivity and Photochemical Mechanisms of P Azidophenylglyoxal

Reactivity of the Phenylglyoxal (B86788) Moiety

The phenylglyoxal moiety of p-azidophenylglyoxal is characterized by its α-dicarbonyl structure, which is highly reactive towards nucleophilic functional groups. Its primary target in biological systems is the guanidino group of arginine residues.

Selective Bioconjugation with Arginine Residues in Proteins

This compound (APG) demonstrates significant selectivity for arginine (Arg) residues in peptides and proteins researchgate.netrsc.orgsigmaaldrich.comsmolecule.compapyrusbio.comnih.govnih.govnih.gov. This selectivity stems from the reaction between the dicarbonyl system of the phenylglyoxal group and the guanidino group of arginine researchgate.netsigmaaldrich.compapyrusbio.comnih.govucsf.edu. The reaction proceeds efficiently under mild conditions, typically in neutral to basic buffers researchgate.netnih.gov. This high chemoselectivity allows for the targeted introduction of the azide (B81097) functionality onto proteins, facilitating subsequent modifications researchgate.netpapyrusbio.comnih.gov. APG has been successfully employed to functionalize model proteins like RNAse A and lysozyme, as well as native antibodies, with minimal side reactions observed under optimized conditions researchgate.netnih.gov. The method has also been used to create homogeneous antibody-drug conjugates (ADCs) papyrusbio.comnih.govnih.gov.

Formation of Stable Hydroxyimidazole Adducts

The reaction between the phenylglyoxal moiety of APG and the guanidino group of arginine results in the formation of a stable hydroxyimidazole ring researchgate.netsigmaaldrich.compapyrusbio.comnih.govucsf.edu. This stable adduct is hydrolytically stable, making APG-modified proteins suitable for various applications in medicine and materials science sigmaaldrich.comsmolecule.com. The stability of this conjugation product contributes to the robustness of APG as a bioconjugation reagent smolecule.com.

Reactivity with Other Nucleophilic Residues

While APG exhibits high selectivity for arginine, it can also react with other nucleophilic residues, albeit to a lesser extent nih.gov. Studies indicate that APG can react with cysteine and histidine residues nih.govnih.gov. Furthermore, APG has been shown to react specifically with guanosine (B1672433) among the four ribonucleosides, making it useful for cross-linking RNA to proteins nih.govnih.gov. The N1 position of guanine (B1146940) is particularly reactive towards phenylglyoxal derivatives nih.gov. Although arginine is weakly nucleophilic, its guanidino group can be selectively targeted by electrophiles like APG, forming stable condensation products ucsf.edu.

Photochemistry of the Azide Moiety

The azide functional group (-N₃) present in APG is a photoactivable moiety. Upon irradiation with ultraviolet (UV) light, the azide group undergoes photolysis, leading to the generation of a highly reactive nitrene intermediate smolecule.comnih.govphotobiology.comgoogleapis.combeilstein-journals.orgnih.govamazonaws.comdiva-portal.org.

UV-Induced Nitrene Generation and Reactivity

Upon absorption of UV light, the azide group loses a molecule of nitrogen (N₂) and forms a nitrene intermediate nih.govphotobiology.combeilstein-journals.orgnih.govamazonaws.com. This nitrene is a highly reactive species with an electron-deficient nitrogen atom and an incomplete octet amazonaws.com. Nitrenes can exist in singlet or triplet states, with the latter being more stable but less reactive amazonaws.comaakash.ac.in. The generated nitrene can undergo various reactions, including insertion into C-H bonds, addition to double bonds, or abstraction of hydrogen atoms photobiology.comgoogleapis.combeilstein-journals.orgnih.govamazonaws.comdiva-portal.orgaakash.ac.in. In biological contexts, these nitrenes can react with nearby amino acid residues in proteins or nucleic acids, leading to covalent cross-linking nih.govbeilstein-journals.orgnih.gov. The specific reactivity of the nitrene depends on its electronic state and the surrounding molecular environment nih.govamazonaws.comnih.gov.

Photolytic Processes and Quantum Yield Considerations

The photolysis of aryl azides like that in APG is a well-studied process beilstein-journals.orgnih.gov. The efficiency of this photochemical transformation is quantified by its quantum yield, which represents the number of reactant molecules that undergo a specific photochemical process per photon absorbed researchgate.netcopernicus.orgcsic.es. While general discussions on quantum yields for photochemically produced reactive intermediates exist nih.gov, specific quantum yield values for the photolysis of the azide group in this compound are not extensively detailed in the provided literature snippets. However, the process involves the absorption of UV light, typically above 300 nm, to initiate the nitrene formation nih.gov. The precise photolytic conditions, such as wavelength and light intensity, influence the efficiency and outcome of the reaction beilstein-journals.orgnih.gov.

Applications of P Azidophenylglyoxal As a Biochemical and Chemical Biology Tool

Biomacromolecular Cross-Linking Applications

Structural Elucidation of Ribonucleic Acid-Protein Complexes (e.g., Ribosomes)

p-Azidophenylglyoxal has been employed as a heterobifunctional cross-linking reagent to investigate the structural organization of ribonucleic acid (RNA)-protein complexes, such as bacterial ribosomes. In studies utilizing Escherichia coli 30S ribosomal subunits, APG has been shown to react specifically with guanosine (B1672433) residues within the RNA component. nih.gov Following this initial modification, the azide (B81097) group on the cross-linked APG molecule can be photolyzed using UV light (λ > 300 nm), generating a highly reactive nitrene intermediate. nih.gov This nitrene is capable of forming covalent cross-links with nearby protein residues, thereby establishing stable connections between RNA and protein components. nih.gov This approach has been instrumental in mapping RNA-protein interactions within complex assemblies like ribosomes, contributing to a deeper understanding of their higher-order structures. nih.govunam.mxrsc.org For instance, APG has been used to introduce RNA-protein cross-links into brome mosaic virus in situ, aiding in the identification of protein regions interacting with viral RNA. nih.gov

Advanced Bioconjugation Strategies

This compound is recognized as a key reagent in advanced bioconjugation strategies, facilitating the precise attachment of diverse molecules to biomolecules, particularly proteins. smolecule.comscbt.comresearchgate.netnih.govresearchgate.netnih.govrsc.orgwindows.netsemanticscholar.orgfrontiersin.orgnih.gov The compound's dual functionality is central to its utility. The glyoxal (B1671930) group's selective reaction with arginine residues allows for the introduction of an azide moiety onto proteins. nih.govrsc.org This azide group then acts as a versatile "handle" for subsequent conjugation reactions, most notably through bioorthogonal click chemistry. scbt.comnih.govnih.gov This strategy enables the creation of well-defined, homogeneous bioconjugates, which is particularly advantageous for applications such as antibody-drug conjugates (ADCs) where product consistency is crucial for efficacy and safety. nih.govresearchgate.netrsc.org

Arginine-Selective Functionalization of Peptides and Proteins (e.g., Antibodies)

A primary strength of this compound lies in its remarkable selectivity for arginine residues. nih.govgbiosciences.comsmolecule.comresearchgate.netnih.govsemanticscholar.orgrsc.org The glyoxal functionality reacts specifically with the guanidine (B92328) group of arginine under mild conditions, forming stable hydroxyimidazole rings. nih.govgbiosciences.comsmolecule.comresearchgate.netsemanticscholar.org This selectivity is highly advantageous because arginine residues are often less abundant than lysine (B10760008) residues in proteins, allowing for the preparation of more homogeneous conjugates with fewer modification sites. researchgate.netnih.govresearchgate.net This arginine-specific modification has been successfully applied to native antibodies, such as trastuzumab, enabling the introduction of azide groups onto specific arginine sites. researchgate.netnih.govresearchgate.net Crucially, these APG-modified antibody conjugates have demonstrated preserved antigen selectivity and high stability in biological environments like human plasma, distinguishing them from conjugates prepared using less selective methods. researchgate.netnih.govresearchgate.net The high selectivity for arginine has also been observed with radiolabeled analogs like [¹⁸F]fluorophenylglyoxal, which effectively labels proteins via arginine residues even in the presence of a large excess of other nucleophilic amino acids. nih.gov

Orthogonal Integration with Click Chemistry Methodologies (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The azide group present in APG is ideally suited for integration with click chemistry methodologies, most prominently the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. scbt.comnih.govnih.govnih.govresearchgate.netacs.orgbeilstein-journals.orgcore.ac.ukbiorxiv.orgnih.govresearchgate.netrsc.orgnih.gov This bioorthogonal reaction allows for the efficient and specific formation of a stable triazole ring between the azide-modified biomolecule and an alkyne-containing partner. scbt.comnih.govnih.govnih.govresearchgate.netacs.orgbeilstein-journals.orgcore.ac.ukbiorxiv.orgnih.govresearchgate.netrsc.orgnih.gov By first modifying proteins with APG to introduce the azide handle, researchers can then readily conjugate a wide array of alkyne-tagged molecules, including fluorophores, oligonucleotides, or drug payloads, with high efficiency and specificity. nih.govrsc.orgresearchgate.netcore.ac.ukbiorxiv.org The strain-promoted azide-alkyne cycloaddition (SPAAC) can also be utilized as an alternative metal-free click chemistry approach for functionalization. rsc.orgresearchgate.netmdpi.comrsc.org This two-step strategy—arginine-selective modification followed by click chemistry—provides a powerful and orthogonal platform for creating complex bioconjugates. researchgate.netnih.govrsc.orgresearchgate.net

Development of Chemical Probes for Post-Translational Modification Studies

This compound plays a role in the development of chemical probes designed to study post-translational modifications (PTMs) of proteins. frontiersin.orgnih.govrsc.orgnih.gov The ability of APG to selectively target specific amino acid residues, such as arginine, allows for the creation of probes that can report on the presence or location of particular modifications or protein interactions. frontiersin.orgrsc.org By introducing a detectable tag (often via click chemistry after APG conjugation), these probes can be used to visualize or quantify PTMs within complex biological samples. frontiersin.orgnih.govrsc.orgnih.gov

Visualization and Detection of Citrullinated Proteins

A significant application of APG is in the visualization and detection of citrullinated proteins, a post-translational modification where arginine is converted to citrulline. nih.govresearchgate.netbiorxiv.orgmdpi.comresearchgate.net APG, specifically 4-azidophenylglyoxal, reacts selectively with the ureido group of citrulline under acidic conditions, forming an azide-tagged intermediate. nih.govresearchgate.netbiorxiv.orgmdpi.comresearchgate.net This citrulline-specific reaction allows for an antibody-independent method to identify citrullinated proteins, particularly on membranes such as in Western blotting. nih.govmdpi.comresearchgate.net Following the APG reaction, alkyne-conjugated probes (e.g., alkyne-biotin) can be introduced via CuAAC or SPAAC to label the modified citrulline residues, enabling their detection. nih.govresearchgate.netbiorxiv.orgmdpi.comresearchgate.net This approach has demonstrated sensitivity comparable to traditional antibody-based methods and is independent of the amino acid sequence surrounding the citrulline residue. nih.govmdpi.comresearchgate.net Research has also established workflows utilizing APG for the global profiling of citrullination dynamics in complex proteomes. biorxiv.org

Data Tables

Table 1: Detection Sensitivity of Citrullinated Proteins using APG-based Methods

| Detection Method | Sensitivity Limit | Reference |

| APG + Alkyne-Biotin (CuAAC) | ~25 ng (~1 pmol) of citrullinated STI | nih.govmdpi.comresearchgate.net |

| APG + Rh-PG | ~10 ng (~700 fmol) of citrullinated Histone H3 | nih.gov |

Table 2: Arginine Selectivity of APG and Analogs

| Reagent | Target Residue | Selectivity Notes | Reference |

| This compound (APG) | Arginine | Highly selective for arginine guanidine groups. Orthogonal to lysine, cysteine, histidine. | smolecule.comresearchgate.netnih.gov |

| [¹⁸F]Fluorophenylglyoxal | Arginine | Highly selective for arginine residues, even in the presence of excess lysine, cysteine, and histidine. | nih.gov |

Table 3: APG Conjugation to Antibodies

| Antibody | Modification Site | Conjugation Strategy | Resulting Conjugate Type | Key Properties | Reference |

| Trastuzumab | Arginine residues | APG modification followed by CuAAC/SPAAC | Antibody-fluorophore, Antibody-oligonucleotide | Preserved antigen selectivity, high stability in human plasma, homogeneous conjugates | nih.govresearchgate.netrsc.orgrsc.org |

Analytical and Spectroscopic Techniques for Characterization of P Azidophenylglyoxal Adducts

Mass Spectrometry-Based Characterization of Modified Peptides and Proteins

Mass spectrometry (MS) is a highly sensitive and powerful technique for identifying modifications in peptides and proteins. ucsf.edu It can detect the characteristic mass shifts that occur when a molecule like p-APG covalently binds to an amino acid residue. ucsf.edu This method is effective even with very small amounts of sample, often in the femtomole to attomole range. ucsf.edu

When p-APG modifies a protein, the resulting adducts can be analyzed to pinpoint the exact location of the modification. This is typically achieved by digesting the modified protein with a protease, such as trypsin, and then analyzing the resulting peptide fragments using liquid chromatography-mass spectrometry (LC-MS). nih.gov Tandem MS (MS/MS) can then be used to sequence the modified peptides, confirming the site of p-APG attachment. ucsf.edunih.gov

Research has shown that p-APG is an efficient reagent for the functionalization of proteins like RNAse A and Lysozyme. researchgate.net In the analysis of antibody conjugates formed using an APG reagent, mass spectrometry revealed a mass difference between peaks of 157 Da, which corresponds to the addition of the APG molecule with the loss of two water molecules during the reaction. researchgate.net This level of detail allows for precise characterization of the chemical nature of the adduct.

The phenylglyoxal (B86788) moiety of p-APG is designed to react specifically with the guanidinium (B1211019) group of arginine residues. researchgate.netnih.gov However, it can also be used in broader applications, such as targeting citrulline residues. In such methods, 4-azidophenylglyoxal is reacted with citrullinated proteins, which can then be further tagged with alkyne-conjugated probes for visualization or enrichment for mass spectrometry analysis. mdpi.com

Table 1: Mass Spectrometry Data for p-APG Adducts

| Analytical Technique | Observation | Implication | Reference |

| Mass Spectrometry (MS) | Detection of a 157 Da mass shift between conjugate peaks. | Corresponds to the addition of the APG reagent with a concurrent loss of two water molecules. | researchgate.net |

| Tandem MS (MS/MS) | Provides peptide sequence data. | Confirms the specific amino acid residue where the modification occurred. | ucsf.edu |

| LC-MS/MS | Analysis of digested protein fragments. | Identifies specific peptides that have been modified by p-APG. | nih.govnih.gov |

Spectrophotometric Analysis of Photoreactions and Adduct Formation

Spectrophotometry is a valuable tool for monitoring the photoreaction of p-azidophenylglyoxal. The p-azidoaryl group of p-APG is photoactive, meaning it forms a highly reactive nitrene upon activation with UV light. nih.gov This photoreaction can be tracked by observing changes in the compound's ultraviolet (UV) absorption spectrum.

This compound exhibits distinct absorption peaks at 205 nm and 280 nm. nih.gov Upon photolysis with UV light, the azide (B81097) group is converted, leading to a decrease in these absorption peaks. nih.gov By monitoring this decrease over time, researchers can assess the kinetics and extent of the photoreaction. This analysis is crucial for optimizing irradiation times to ensure efficient cross-linking while minimizing potential damage to the biomolecules.

Table 2: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Observation | Reference |

| Absorption Peak 1 | 205 | Peak decreases upon photolysis. | nih.gov |

| Absorption Peak 2 | 280 | Peak decreases upon photolysis. | nih.gov |

Electrophoretic Techniques for Assessing Cross-linking Efficiency and Product Migration

Electrophoretic techniques, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), are fundamental for visualizing the results of cross-linking experiments. nih.govmdpi.com These methods separate proteins based on their molecular weight, allowing for a clear assessment of cross-linking efficiency.

When a protein or protein complex is successfully cross-linked by p-APG, its molecular weight increases. In the case of oligomeric enzymes, intermolecular cross-linking will result in the formation of dimers, trimers, tetramers, and even larger aggregates. nih.gov On an SDS-PAGE gel, these cross-linked species will migrate slower than the unmodified monomeric protein. By comparing the band patterns of the reaction mixture before and after UV irradiation, one can determine the proportion of monomers that have been converted into higher-order structures. nih.gov This provides a direct, qualitative measure of the cross-linking reaction's success.

For example, when oligomeric enzymes with active-site arginine residues were treated with p-APG and UV light, subsequent gel electrophoresis showed a distribution of species, including the original monomers and various photocross-linked aggregates. nih.gov This change in migration pattern is a hallmark of successful cross-linking.

Chromatographic Methods for Purification and Analysis of Modified Biomolecules

Chromatography is indispensable for both the purification and analysis of biomolecules modified with p-APG. nih.gov Given the complexity of reaction mixtures, which may contain unmodified proteins, modified proteins, and excess reagents, chromatographic methods are essential for isolating the desired product. nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique used in this context. It can be employed to separate modified from unmodified peptides and proteins with high resolution. nih.gov For instance, HPLC was used to fractionate peptides derived from a protein modified with malondialdehyde prior to further analysis. nih.gov A similar approach can be used for p-APG adducts.

Different chromatographic modes can be applied depending on the properties of the biomolecule and the nature of the modification:

Size-Exclusion Chromatography (SEC) separates molecules based on their size, making it suitable for separating larger cross-linked complexes from smaller, unmodified proteins.

Reverse-Phase Chromatography (RPC) separates molecules based on hydrophobicity. The addition of the phenyl group from p-APG can increase a peptide's hydrophobicity, allowing for its separation from the unmodified version.

These chromatographic strategies are crucial for obtaining a homogeneous sample of the p-APG-modified biomolecule, which is a prerequisite for subsequent detailed structural and functional studies. nih.gov

Design and Synthesis of P Azidophenylglyoxal Derivatives and Analogues

Design Principles for Enhanced Reactivity and Specificity

The fundamental design of p-azidophenylglyoxal as a heterobifunctional cross-linking agent is centered on its two key chemical moieties: the phenylglyoxal (B86788) group for selective reaction with arginine residues and the photoactivatable p-azidoaryl function. nih.gov The phenylglyoxal moiety's vicinal dicarbonyl structure is specifically designed to react with the guanidinium (B1211019) group of arginine residues under mild conditions, leading to the formation of a stable hydroxyimidazole ring. researchgate.netescholarship.org The azido (B1232118) group, on the other hand, can be converted into a highly reactive nitrene upon UV irradiation, enabling covalent bonding to nearby molecules. nih.gov

Several principles guide the design of p-APG derivatives to enhance their reactivity and specificity:

Structural Modifications: Alterations to the phenyl ring of the glyoxal (B1671930) moiety can significantly impact reactivity. For instance, the development of analogues like p-hydroxyphenylglyoxal has been explored to modify reaction kinetics and introduce different chemical properties. nih.gov The reaction rate of phenylglyoxal with arginine has been shown to be significantly faster than that of (p-hydroxyphenyl)glyoxal (B1673408) in the absence of borate, a difference that is substantially reduced in the presence of borate. nih.gov This highlights how subtle electronic changes to the aromatic ring can modulate the reactivity of the glyoxal group.

Optimized Reaction Conditions: The specificity of the phenylglyoxal-arginine reaction can be enhanced by carefully controlling the reaction conditions. The reaction is known to be pH-dependent, with higher pH values generally favoring the reaction due to the increased nucleophilicity of the guanidinium group. acs.org For example, the radiochemical conversion of an 18F-labeled phenylglyoxal derivative with human serum albumin was significantly higher at pH 10.0 compared to pH 7.4. acs.org By optimizing the pH and buffer conditions, the selectivity for arginine over other potentially reactive residues like cysteine and histidine can be maximized. nih.gov

Introduction of Functional Groups: A key design principle involves the synthesis of bifunctional phenylglyoxal starting materials that can be readily conjugated to other molecules of interest. sigmaaldrich.com The presence of the azide (B81097) group in p-APG is a prime example of this, allowing for its use in "click chemistry" reactions to attach a wide array of functionalities. escholarship.orgsigmaaldrich.com This modular approach allows for the creation of a diverse range of probes for various applications without altering the core arginine-reactive moiety.

The following table summarizes the key reactive moieties of this compound and their functions:

| Reactive Moiety | Target Residue/Function | Reaction Type |

| Phenylglyoxal | Arginine | Covalent modification (forms hydroxyimidazole) |

| Azidoaryl | Photoactivatable cross-linking | Forms a reactive nitrene upon UV light exposure |

Synthesis and Application of Triazolyl-Phenylglyoxal Reagents

A significant advancement in the application of p-APG has been its use as a precursor for the synthesis of triazolyl-phenylglyoxal reagents. This approach leverages the high chemoselectivity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to conjugate p-APG to various alkyne-containing molecules. sigmaaldrich.com This method provides a robust and straightforward way to introduce the arginine-reactive phenylglyoxal group onto a wide range of probe molecules. sigmaaldrich.comnih.gov

The synthesis involves the reaction of the azide group of p-APG with a terminal alkyne on a molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag, or other reporter groups. sigmaaldrich.com The resulting triazole ring is highly stable and serves as a linker connecting the phenylglyoxal moiety to the desired functional group. This modular synthesis allows for the creation of a diverse library of arginine-specific probes. sigmaaldrich.comnih.gov

Applications of Triazolyl-Phenylglyoxal Reagents:

The development of these reagents has broadened the scope of arginine-directed bioconjugation, which had been previously limited by the lack of versatile, commercially available bifunctional phenylglyoxal starting materials. sigmaaldrich.com Key applications include:

Protein and Peptide Labeling: Triazolyl-phenylglyoxal reagents are used to efficiently label peptides and proteins at arginine residues. sigmaaldrich.com This allows for the introduction of various tags for detection and analysis. For example, biotin- and Cy3-functionalized triazolyl-phenylglyoxal reagents have been developed for labeling proteins for subsequent detection with streptavidin or fluorescence imaging, respectively. sigmaaldrich.com

Functionalization of Native Antibodies: p-APG has been utilized as a "plug-and-play" reagent for the selective functionalization of arginine residues in native antibodies. rsc.org The azide groups introduced onto the antibody can then be derivatized through biorthogonal cycloaddition reactions with strained alkynes, allowing for the attachment of fluorophores or oligonucleotides. rsc.org This method offers an alternative to the more common lysine-based conjugation strategies and can lead to more homogeneous antibody-drug conjugates. rsc.org

Development of PET Imaging Agents: A fluorine-18 (B77423) labeled analogue, [18F]fluorophenylglyoxal ([18F]FPG), has been synthesized and used for the effective and chemoselective radiolabeling of proteins through arginine residues. acs.org This demonstrates the potential for creating arginine-targeted radiopharmaceuticals for positron emission tomography (PET) imaging.

The table below provides examples of triazolyl-phenylglyoxal reagents and their applications:

| Functional Group Attached via Triazole Linker | Application |

| Biotin | Affinity purification, Western blotting |

| Cy3 Fluorescent Dye | Fluorescence microscopy, flow cytometry |

| Fluorine-18 | Positron Emission Tomography (PET) imaging |

| Oligonucleotide | Targeted drug delivery, diagnostics |

Development of Cleavable and Reversible Linkers Incorporating this compound Moieties

While the stable covalent bond formed between phenylglyoxal and arginine is advantageous for many applications, the ability to cleave the linker or reverse the modification can be highly desirable for others, such as in the release of therapeutic agents or in certain proteomic workflows. creative-biolabs.com The development of linkers that are stable under certain conditions but can be selectively cleaved by a specific trigger (e.g., light, chemical reagents, or enzymes) is an active area of research in chemical biology. researchgate.netbroadpharm.com

Currently, this compound itself is considered a non-cleavable and non-reversible cross-linker. nih.gov However, the principles of cleavable linker chemistry could be applied to the design of novel p-APG derivatives.

Design Principles for Cleavable this compound Derivatives:

Photocleavable Linkers: One potential strategy is to incorporate a photocleavable moiety, such as an o-nitrobenzyl group, into the structure of a p-APG analogue. nih.gov Upon irradiation with UV light, this linker could be cleaved, releasing the modified protein from a surface or releasing a conjugated cargo molecule. nih.gov The synthesis of heterobifunctional photocleavable cross-linkers with other reactive groups has been demonstrated, providing a blueprint for how such a molecule could be designed. nih.gov

Chemically Cleavable Linkers: Another approach would be to include a chemically labile bond, such as a disulfide bridge, within the structure of a p-APG derivative. creative-biolabs.com Disulfide bonds are stable in the extracellular environment but can be readily cleaved by reducing agents like glutathione, which are present at high concentrations inside cells. creative-biolabs.com This strategy is commonly used in the design of antibody-drug conjugates to ensure the release of the cytotoxic payload within the target cell. creative-biolabs.com A phenylglyoxal derivative containing a disulfide linker could be synthesized to enable arginine-targeted drug delivery with intracellular release.

Reversible Covalent Inhibition: The concept of reversible covalent inhibition, where a covalent bond is formed with a target protein but can dissociate over time, is a growing area in drug discovery. youtube.com This is often achieved by using less reactive electrophilic "warheads" that form a transient covalent bond. youtube.com While the reaction of phenylglyoxal with arginine is generally considered irreversible, the design of phenylglyoxal analogues with altered electronic properties could potentially lead to the formation of a less stable, reversible adduct. This would be a novel approach for developing arginine-targeting reversible covalent inhibitors.

The following table outlines potential strategies for creating cleavable and reversible p-APG derivatives:

| Linker Type | Cleavage/Reversal Mechanism | Potential Application |

| Photocleavable | UV light irradiation | Controlled release of proteins from surfaces, light-activated drug delivery |

| Disulfide-based | Reduction (e.g., by intracellular glutathione) | Intracellular drug release, proteomics workflows |

| Reversible Covalent | Modified glyoxal moiety with altered electronics | Development of reversible arginine-targeting inhibitors with prolonged target engagement |

While the synthesis of this compound derivatives incorporating these cleavable and reversible linkers is a promising area for future research, it remains a developing field with significant potential for creating advanced tools for chemical biology and medicine.

Computational Chemistry and Theoretical Insights into P Azidophenylglyoxal Reactivity

Molecular Dynamics Simulations of Probe-Biomolecule Interactions

Molecular dynamics (MD) simulations serve as a "computational microscope," offering dynamic views of the interactions between a probe molecule and its biological target. While specific MD studies on p-azidophenylglyoxal are not extensively documented in publicly available literature, the methodology is well-suited to investigate its binding mechanisms. Such simulations can elucidate the conformational changes and key intermolecular forces governing the interaction between this compound and its target biomolecules, particularly proteins.

MD simulations can model the process of this compound docking into the active site of an enzyme or binding to a specific amino acid residue, such as arginine. These simulations can reveal the precise orientation of the glyoxal (B1671930) moiety relative to the guanidinium (B1211019) group of arginine, which is crucial for the initial covalent modification. Furthermore, MD can help in understanding the role of the surrounding microenvironment, including solvent effects and the influence of neighboring amino acid residues, on the binding affinity and specificity of the probe.

By calculating the binding free energy, MD simulations can provide a quantitative measure of the stability of the probe-biomolecule complex. This information is critical for comparing the efficacy of different probe designs and for predicting which proteins are likely to be targeted by this compound in a complex biological system.

Table 1: Potential Applications of Molecular Dynamics Simulations for this compound Studies

| Simulation Aspect | Investigated Phenomenon | Potential Insights |

| Binding Pose Analysis | The orientation and conformation of this compound when interacting with an arginine residue in a protein. | Identification of the optimal geometry for the covalent reaction to occur. |

| Binding Free Energy | The thermodynamic stability of the non-covalent complex formed between this compound and its target protein. | Quantitative prediction of binding affinity and specificity, allowing for the ranking of potential protein targets. |

| Conformational Changes | Alterations in the protein's three-dimensional structure upon the binding of this compound. | Understanding of how the probe may allosterically modulate the protein's function. |

| Solvent Accessibility | The degree to which the azide (B81097) group of the bound probe is exposed to the solvent and accessible for photoactivation. | Prediction of the efficiency of the subsequent photo-cross-linking step. |

Quantum Chemical Studies of Nitrene Formation and Reactivity Pathways

Quantum chemical (QC) calculations are essential for understanding the electronic-level details of chemical reactions, such as the photolytic conversion of the azide group in this compound into a highly reactive nitrene. These methods can predict the electronic structure of molecules and the energetics of reaction pathways, providing a level of detail that is inaccessible through experimental techniques alone.

Upon UV irradiation, the azide moiety of this compound is designed to release a molecule of nitrogen gas, generating a transient phenylnitrene intermediate. QC methods, such as Density Functional Theory (DFT), can be employed to model this photochemical reaction. These calculations can determine the energy barrier for nitrene formation and the geometry of the transition state, offering insights into the quantum yield and efficiency of the photolysis process.

Furthermore, QC studies can explore the subsequent reactivity of the generated nitrene. Phenylnitrene can exist in either a singlet or a triplet electronic state, each with distinct reactivity patterns. QC calculations can predict the relative energies of these two states and the probability of intersystem crossing between them. This is critical, as the singlet nitrene typically undergoes insertion into C-H and N-H bonds, while the triplet nitrene is more likely to participate in radical-type reactions. Understanding these pathways is key to predicting the types of cross-links that will be formed with nearby biomolecules.

Table 2: Theoretical Parameters from Quantum Chemical Studies on Aryl Azide Photochemistry

| Parameter | Description | Significance for this compound |

| Excitation Energy | The energy required to promote the azide to an electronically excited state upon light absorption. | Determines the optimal wavelength of UV light for efficient photoactivation. |

| Transition State Energy | The energy barrier for the extrusion of N₂ and the formation of the nitrene intermediate. | Provides an indication of the rate and efficiency of the photochemical reaction. |

| Singlet-Triplet Energy Gap (ΔEST) | The difference in energy between the lowest singlet and triplet states of the generated phenylnitrene. | Influences the subsequent reaction pathways of the nitrene, with smaller gaps favoring intersystem crossing to the triplet state. |

| Reaction Enthalpies | The change in enthalpy for the various possible insertion and addition reactions of the nitrene. | Predicts the thermodynamic favorability of different cross-linking reactions with surrounding biomolecules. |

Rational Design of Next-Generation Glyoxal-Azide Scaffolds

The insights gained from computational and theoretical studies of this compound can be leveraged for the rational design of new and improved chemical probes. By systematically modifying the structure of the this compound scaffold and computationally evaluating the properties of the resulting analogues, researchers can identify candidates with enhanced performance characteristics.

For instance, modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating substituents, could be explored to fine-tune the reactivity of both the glyoxal and the azide moieties. Computational modeling can predict how these substitutions would affect the binding affinity for arginine, the wavelength of maximum absorption for photoactivation, and the reactivity of the resulting nitrene.

Structure-activity relationship (SAR) studies, guided by computational predictions, can accelerate the discovery of next-generation probes. For example, extending the spacer arm between the phenylglyoxal (B86788) and the azide group could allow for the cross-linking of more distant interacting partners. The optimal length and flexibility of this spacer can be explored using molecular modeling techniques to maximize the probability of successful cross-linking. Furthermore, the introduction of different reactive groups in place of the glyoxal could lead to probes with altered target specificity, expanding the toolkit for chemical biology research.

Table 3: Proposed Modifications to the this compound Scaffold for Rational Design

| Modification Area | Proposed Change | Desired Outcome | Computational Evaluation Method |

| Phenyl Ring | Introduction of electron-withdrawing or -donating groups. | Modulate the reactivity of the glyoxal and azide groups; shift the absorption maximum of the azide. | Quantum chemical calculations to determine electronic properties and predict reaction barriers; TD-DFT to predict UV-Vis spectra. |

| Spacer Arm | Vary the length and composition of the linker between the two reactive ends. | Optimize the cross-linking distance to capture a wider range of protein-protein interactions. | Molecular dynamics simulations to assess the conformational flexibility and reach of the probe when bound to a target protein. |

| Arginine-Reactive Moiety | Replacement of the phenylglyoxal with alternative arginine-binding groups. | Enhance the specificity and reaction kinetics for arginine modification. | Docking and MD simulations to predict the binding affinity and pose of new reactive groups in arginine-containing binding sites. |

| Azide Group | Substitution with alternative photo-activatable groups (e.g., diazirine). | Alter the wavelength of activation and the reactivity of the generated intermediate for different applications. | Quantum chemical calculations to model the photochemistry of alternative photo-cross-linkers and predict their reactivity pathways. cityu.edu.hk |

Future Directions and Emerging Research Opportunities

Expanding the Scope in Proteomics and Interactomics Research

p-Azidophenylglyoxal has demonstrated significant potential as a cross-linking agent for studying protein structure and interactions. cephamls.com Future research is poised to expand its application in proteomics and interactomics. A primary area of development will be the use of APG in conjunction with mass spectrometry to map protein-protein interactions within complex cellular environments. By covalently trapping interacting partners, APG can help to identify both stable and transient protein complexes that are often difficult to capture with traditional methods.

Furthermore, the arginine-selectivity of APG offers a distinct advantage over more common lysine-targeting cross-linkers, as it allows for the probing of different protein surfaces and interaction interfaces. researchgate.netresearchgate.net This can provide complementary structural information and a more comprehensive understanding of protein interactomes. Future studies will likely focus on developing novel APG-based heterobifunctional cross-linkers with varying spacer arm lengths to capture interactions at different distances.

A summary of potential applications of this compound in proteomics and interactomics is presented in the table below.

| Application Area | Description | Potential Impact |

| Protein-Protein Interaction Mapping | Use of APG as a cross-linker to covalently trap interacting proteins for subsequent identification by mass spectrometry. | Elucidation of novel protein interaction networks and pathways. |

| Structural Proteomics | Application of APG to introduce distance constraints for the structural modeling of proteins and protein complexes. | Improved understanding of protein architecture and conformational changes. |

| Affinity-Based Protein Profiling | Development of APG-based probes to selectively label and enrich arginine-containing proteins for functional studies. | Identification of new enzyme substrates and binding partners. |

Integration with Advanced Imaging and Super-Resolution Microscopy Techniques

The ability to conjugate fluorophores to biomolecules with high specificity is crucial for advanced imaging techniques. The azide (B81097) group of APG allows for the facile attachment of fluorescent probes via click chemistry, opening the door for its use in super-resolution microscopy modalities such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). sigmaaldrich.comwikipedia.orgnih.govfsu.edu These techniques rely on the precise localization of single fluorescent molecules to generate images with nanoscale resolution.

By creating APG-based bioconjugates with photo-switchable or bright, photostable dyes, researchers can specifically label arginine residues on proteins of interest for super-resolution imaging. rsc.org This would enable the visualization of protein localization and organization within cellular structures at an unprecedented level of detail. For example, APG-labeled antibodies could be used to image the distribution of specific receptors on the cell surface with a resolution far exceeding the diffraction limit of conventional microscopy.

The development of APG-fluorophore conjugates for advanced imaging is a promising area of research, with potential applications in various fields of cell biology.

High-Throughput Screening Methodologies Leveraging this compound Reactivity

The robust and specific reactivity of this compound can be harnessed to develop novel high-throughput screening (HTS) assays for drug discovery and chemical biology. nih.govnih.govbiorxiv.org For instance, HTS assays could be designed to identify small molecule inhibitors of protein-protein interactions. In such an assay, one protein partner could be immobilized and the other, labeled with APG, would be added along with a library of potential inhibitors. A successful inhibitor would prevent the interaction and subsequent covalent capture via APG, which could be detected using a variety of readouts.

Moreover, the reactivity of the glyoxal (B1671930) group with arginine could be exploited in fragment-based screening to identify new drug leads. A library of small molecule fragments could be screened for their ability to bind to an arginine-rich pocket of a target protein, with binding detected through a competition assay with an APG-based probe.

The table below outlines potential HTS methodologies utilizing this compound.

| HTS Assay Type | Principle | Application |

| Protein-Protein Interaction Inhibition | Screening for small molecules that disrupt the interaction between an APG-labeled protein and its binding partner. | Discovery of new therapeutic agents that target protein interaction networks. |

| Fragment-Based Screening | Identifying small molecule fragments that bind to arginine-rich pockets of a target protein by competing with an APG-based probe. | Identification of novel starting points for drug design. |

| Enzyme Activity Assays | Developing assays to screen for inhibitors of enzymes that recognize arginine-containing substrates, using APG to label the substrate. | Discovery of new enzyme inhibitors with therapeutic potential. |

Bio-orthogonal Strategies for In Situ and Live-Cell Labeling

A key advantage of the azide moiety in this compound is its compatibility with bio-orthogonal click chemistry, which allows for chemical reactions to be performed in living systems without interfering with native biochemical processes. researchgate.netmdpi.comnih.gov This opens up exciting possibilities for the in situ and live-cell labeling of proteins. Researchers can introduce APG into living cells, where it will selectively react with accessible arginine residues on proteins. Subsequently, a fluorescent probe or other reporter molecule bearing a strained alkyne can be introduced, which will specifically "click" onto the azide-modified proteins, allowing for their visualization in real-time. nih.govnih.gov

This strategy can be used to study protein dynamics, such as trafficking, localization, and turnover, in their native cellular context. Furthermore, the development of cell-permeable APG derivatives would expand the scope of this approach to intracellular proteins. The ability to perform selective chemical modifications in living cells is a powerful tool for understanding complex biological processes.

Engineering and Application of this compound-Modified Bioconjugates for Research Tool Development

The versatility of this compound as a chemical handle for bioconjugation allows for the engineering of a wide array of research tools. sigmaaldrich.com By conjugating APG-modified proteins with various functional molecules, researchers can create novel reagents for a multitude of applications. For example, the "plug-and-play" functionalization of native antibodies with APG allows for the straightforward generation of antibody-drug conjugates, antibody-oligonucleotide conjugates, and antibody-fluorophore conjugates for therapeutic, diagnostic, and research purposes. researchgate.netnih.govrsc.org

Another exciting avenue is the development of APG-based affinity resins for the purification of arginine-specific binding proteins. By immobilizing APG on a solid support, a resin can be created that selectively captures proteins that bind to arginine-rich motifs. This would be a valuable tool for proteomics research and for the isolation of specific protein complexes.

The table below provides examples of engineered bioconjugates based on this compound.

| Bioconjugate Type | Functional Moiety | Potential Application |

| Antibody-Fluorophore Conjugate | Fluorescent Dye | High-resolution cellular imaging and flow cytometry. rsc.org |

| Antibody-Oligonucleotide Conjugate | DNA or RNA Oligonucleotide | Targeted drug delivery, in situ hybridization, and biosensing. researchgate.net |

| Affinity Purification Resin | Solid Support | Isolation and enrichment of arginine-binding proteins. |

| PET Imaging Agent | 18F-labeled prosthetic group | In vivo imaging of biological processes. researchgate.net |

Q & A

Q. What are the key considerations for synthesizing p-Azidophenylglyoxal (APG) with high purity?

APG synthesis typically involves functionalizing phenylglyoxal derivatives with azide groups. Key steps include:

- Using selenium-based oxidation agents (e.g., selenious acid) to introduce reactive intermediates, as described for phenylglyoxal derivatives .

- Optimizing reaction stoichiometry to minimize byproducts (e.g., unreacted starting materials or over-oxidized species).

- Purification via chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity.

- Validating purity using HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular weight (MW = 205.18 g/mol).

Q. How can APG’s stability be ensured during storage and experimental use?

- Store APG in anhydrous conditions (e.g., desiccator) at -20°C to prevent hydrolysis of the azide group.

- Prepare working solutions fresh in dimethyl sulfoxide (DMSO) or ethanol, avoiding aqueous buffers unless immediately used.

- Monitor degradation via FT-IR spectroscopy: a decrease in the azide peak (~2100 cm⁻¹) indicates instability .

Q. What standard applications does APG have in protein modification studies?

APG is primarily used as a heterobifunctional crosslinker targeting arginine residues. Common applications include:

- Photoaffinity labeling of receptor-binding domains (e.g., epidermal growth factor receptor, EGFR) via UV-induced azide activation .

- Conjugation of ligands to carriers for structural studies, validated through SDS-PAGE and autoradiography .

Advanced Research Questions

Q. How can crosslinking efficiency with APG be optimized in receptor-ligand interaction studies?

- Molar Ratio : Use a 5:1 to 10:1 excess of APG relative to the target protein to ensure saturation of arginine residues .

- UV Parameters : Irradiate at 365 nm for 5–10 minutes to activate the azide group without damaging protein integrity .

- Competitive Binding : Include excess unmodified ligand (e.g., unlabelled EGF) to confirm specificity of crosslinking. Reduced labelling in control samples validates target engagement .

Q. How should researchers address discrepancies in molecular weight observations after APG crosslinking?

APG-protein complexes may exhibit unexpected migration on SDS-PAGE due to:

- Incomplete Denaturation : Use urea (6–8 M) or heat (95°C for 10 minutes) to ensure complete unfolding.

- Non-Specific Binding : Compare results with negative controls (e.g., ligand-free APG) to distinguish specific vs. nonspecific interactions.

- Post-Translational Modifications : Perform enzymatic deglycosylation (e.g., PNGase F) to rule out glycosylation effects .

Q. What analytical methods are critical for validating APG-mediated modifications in complex biological systems?

- Mass Spectrometry (MS/MS) : Identify crosslinked peptides by searching for signature mass shifts (+205 Da from APG adducts).

- Fluorescence Quenching Assays : Monitor arginine modification by measuring changes in tryptophan fluorescence.

- Competitive ELISA : Quantify binding affinity changes post-modification using anti-ligand antibodies .

Methodological Guidance for Handling Contradictions

Q. How can researchers systematically resolve conflicting data on APG’s binding specificity?

- Triangulation : Combine multiple techniques (e.g., SDS-PAGE, MS, and surface plasmon resonance) to cross-validate findings .

- Dose-Response Analysis : Vary APG concentration to distinguish saturable (specific) vs. linear (non-specific) binding patterns.

- Peer Review : Present preliminary data to collaborators for independent verification, reducing confirmation bias .

Q. What statistical approaches are recommended for analyzing APG crosslinking efficiency?

- Chi-Square Test : Compare observed vs. expected band intensities on SDS-PAGE gels to assess crosslinking significance.

- ANOVA : Evaluate the impact of variables (e.g., pH, temperature) on reaction yield.

- Error Propagation : Calculate uncertainties in molar ratios using tools like Monte Carlo simulations .

Literature Review Best Practices

Q. How to identify authoritative sources on APG’s applications in photochemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.